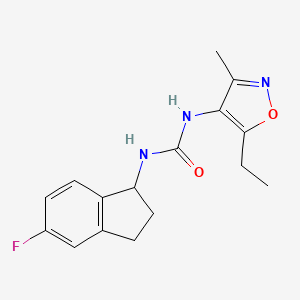![molecular formula C18H18F3N3O2 B7053544 4-(1,5-Dimethylpyrrole-2-carbonyl)-3-[4-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7053544.png)
4-(1,5-Dimethylpyrrole-2-carbonyl)-3-[4-(trifluoromethyl)phenyl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,5-Dimethylpyrrole-2-carbonyl)-3-[4-(trifluoromethyl)phenyl]piperazin-2-one is a complex organic compound characterized by the presence of a trifluoromethyl group, a piperazinone ring, and a dimethylpyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,5-Dimethylpyrrole-2-carbonyl)-3-[4-(trifluoromethyl)phenyl]piperazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a radical initiator.
Formation of the Piperazinone Ring: The piperazinone ring can be formed through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(1,5-Dimethylpyrrole-2-carbonyl)-3-[4-(trifluoromethyl)phenyl]piperazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(1,5-Dimethylpyrrole-2-carbonyl)-3-[4-(trifluoromethyl)phenyl]piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-(1,5-Dimethylpyrrole-2-carbonyl)-3-[4-(trifluoromethyl)phenyl]piperazin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazinone ring may interact with enzymes or receptors, modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4-(1,5-Dimethylpyrrole-2-carbonyl)-3-phenylpiperazin-2-one: Lacks the trifluoromethyl group, which may result in different biological activity and physicochemical properties.
4-(1,5-Dimethylpyrrole-2-carbonyl)-3-[4-(methyl)phenyl]piperazin-2-one:
Uniqueness
The presence of the trifluoromethyl group in 4-(1,5-Dimethylpyrrole-2-carbonyl)-3-[4-(trifluoromethyl)phenyl]piperazin-2-one imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and potential for improved biological activity compared to similar compounds without this group.
Properties
IUPAC Name |
4-(1,5-dimethylpyrrole-2-carbonyl)-3-[4-(trifluoromethyl)phenyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2/c1-11-3-8-14(23(11)2)17(26)24-10-9-22-16(25)15(24)12-4-6-13(7-5-12)18(19,20)21/h3-8,15H,9-10H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBNESMSPFPOBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)N2CCNC(=O)C2C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-chlorofuran-2-yl)methyl]-1-(4-methylphenyl)sulfonylpiperidin-4-amine](/img/structure/B7053468.png)
![N-[1-[2-(3-bromo-2-methoxyphenyl)ethylamino]-1-oxopropan-2-yl]furan-2-carboxamide](/img/structure/B7053470.png)
![2-Butan-2-yloxy-1-[4-hydroxy-4-(methoxymethyl)piperidin-1-yl]ethanone](/img/structure/B7053481.png)
![2-(2-Fluoro-5-methylphenoxy)-1-[4-hydroxy-4-(methoxymethyl)piperidin-1-yl]ethanone](/img/structure/B7053486.png)
![[4-(Dimethylamino)-2-fluorophenyl]-[4-hydroxy-4-(methoxymethyl)piperidin-1-yl]methanone](/img/structure/B7053491.png)
![3-Cyclohexyl-1-[4-(2-pyrazol-1-ylacetyl)piperazin-1-yl]propan-1-one](/img/structure/B7053507.png)
![[4-[(5-Chlorofuran-2-yl)methylamino]piperidin-1-yl]-(furan-3-yl)methanone](/img/structure/B7053516.png)

![1-(2-imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-3,4-dihydro-2H-quinoline-4-carboxamide](/img/structure/B7053549.png)
![1-[[1-(1-Acetylcyclopropanecarbonyl)piperidin-4-yl]methyl]piperidin-2-one](/img/structure/B7053554.png)
![(2,4-Difluorophenyl)-[4-(1-methylimidazole-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B7053556.png)
![1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[2-(1,3-thiazol-2-yl)propan-2-yl]urea](/img/structure/B7053563.png)
![(6-Propan-2-yloxypyridin-2-yl)-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone](/img/structure/B7053571.png)
